3-{[2-(Trifluoromethyl)phenoxy]methyl}pyrrolidine hydrochloride
Overview
Description
The compound “3-{[2-(Trifluoromethyl)phenoxy]methyl}pyrrolidine hydrochloride” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms. Attached to this ring is a trifluoromethyl group (-CF3), which is known for its high electronegativity and its ability to significantly alter the properties of the molecules it’s part of .
Synthesis Analysis
The synthesis of such a compound would likely involve the introduction of the trifluoromethyl group to the phenoxy methyl pyrrolidine structure. Trifluoromethyl groups are often introduced using reagents such as trifluoromethyltrimethylsilane or trifluoromethyliodide .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific conditions and reagents present. The trifluoromethyl group is generally quite stable but can participate in reactions under certain conditions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of the trifluoromethyl group. Trifluoromethyl groups can significantly alter properties such as polarity, boiling point, and metabolic stability .Scientific Research Applications
Pyrrolidine in Drug Discovery
Pyrrolidine, a five-membered nitrogen heterocycle, is extensively utilized in medicinal chemistry for creating compounds aimed at treating human diseases. The interest in pyrrolidine and its derivatives, such as 3-{[2-(Trifluoromethyl)phenoxy]methyl}pyrrolidine hydrochloride, arises from their ability to efficiently explore pharmacophore space due to sp^3 hybridization, contribute to the stereochemistry of molecules, and increase three-dimensional coverage through "pseudorotation". These characteristics make pyrrolidine derivatives promising scaffolds for developing bioactive molecules with selective target interactions. The structure-activity relationship (SAR) of these compounds, including steric factors influencing biological activity, underscores the potential of pyrrolidine derivatives in drug design and discovery (Li Petri et al., 2021).
Future Directions
Mechanism of Action
Target of Action
A related compound was found to act as acalcitonin gene-related peptide (CGRP) receptor antagonist . CGRP receptors are found in various tissues throughout the body, including the meningeal blood vessels and dura, which are pain-sensitive and innervated by peripheral sensory trigeminal nerves .
Mode of Action
If it acts similarly to the related compound, it may function as a CGRP receptor antagonist , blocking the action of CGRP, a neurotransmitter .
Biochemical Pathways
If it acts as a CGRP receptor antagonist, it could potentially influence pathways involving CGRP, which plays a role in pain transmission and vascular regulation .
Result of Action
If it acts as a CGRP receptor antagonist, it could potentially reduce pain signals transmitted by CGRP .
Properties
IUPAC Name |
3-[[2-(trifluoromethyl)phenoxy]methyl]pyrrolidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F3NO.ClH/c13-12(14,15)10-3-1-2-4-11(10)17-8-9-5-6-16-7-9;/h1-4,9,16H,5-8H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJSDALTXFVLUPI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1COC2=CC=CC=C2C(F)(F)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClF3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1220028-63-6 | |
Record name | Pyrrolidine, 3-[[2-(trifluoromethyl)phenoxy]methyl]-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1220028-63-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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